molecular formula C9H11FO B3348641 1-Fluoro-3-ethoxy-5-methylbenzene CAS No. 1809158-02-8

1-Fluoro-3-ethoxy-5-methylbenzene

Cat. No.: B3348641
CAS No.: 1809158-02-8
M. Wt: 154.18 g/mol
InChI Key: YAAPQQMHSIRWGR-UHFFFAOYSA-N
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Description

1-Fluoro-3-ethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an ethoxy group, and a methyl group

Preparation Methods

The synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy and methyl groups can be introduced through similar substitution reactions, often using ethyl halides and methyl halides, respectively . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

1-Fluoro-3-ethoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-ethoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Fluoro-3-ethoxy-5-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the ethoxy and methyl groups can influence its solubility and overall chemical reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

1-Fluoro-3-ethoxy-5-methylbenzene can be compared with other similar compounds such as:

    1-Fluoro-3-methylbenzene: Lacks the ethoxy group, making it less soluble and potentially less reactive in certain chemical reactions.

    1-Fluoro-3-ethoxybenzene: Lacks the methyl group, which can affect its overall chemical properties and applications.

    1-Fluoro-4-ethoxy-2-methylbenzene:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

1-ethoxy-3-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAPQQMHSIRWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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